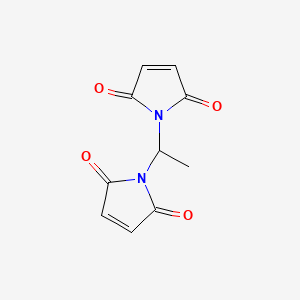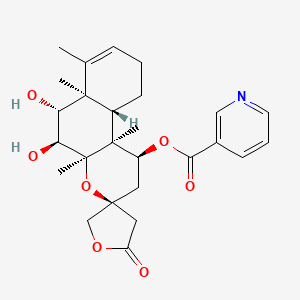
Scutebarbatine G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scutebarbatine G is a diterpene alkaloid of group of neo-clerodanes isolated from the whole plants of Scutellaria barbata and has been shown to exhibit neoplastic activity. It has a role as an antineoplastic agent and a plant metabolite. It is a diterpene alkaloid, an organic heterotetracyclic compound, an oxaspiro compound and a pyridine alkaloid.
Applications De Recherche Scientifique
Cytotoxic Activities
Scutebarbatine G, a neo-clerodane diterpenoid alkaloid isolated from Scutellaria barbata, has demonstrated significant cytotoxic activities against various human cancer cell lines. Research indicates its effectiveness in inhibiting the growth of HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cells, with IC50 values in the range of 3.4-8.5 µM (Dai, Wang, Chen, Liu, & Shen, 2008). Another study by Dai et al. (2009) further supports these findings, highlighting Scutebarbatine G's cytotoxic properties against similar cancer cell lines, with IC50 values ranging from 2.1–5.7 µM (Dai, Peng, Shen, Zhang, & Ren, 2009).
Antitumor Activity
Scutebarbatine G also exhibits antitumor activity. A study involving Scutebarbatine A, a related compound, found notable antitumor effects on A549 lung cancer cells through mitochondria-mediated apoptosis (Yang, Xu, Xu, Zhang, & Xu, 2014). This suggests potential antitumor mechanisms that may also be relevant to Scutebarbatine G, given their structural similarities.
Anti-Inflammatory and Neuroprotective Effects
Scutebarbatine G's constituents have shown promise in reducing neuroinflammation. Compounds from Scutellaria barbata, including Scutebarbatine G, have been identified as effective in inhibiting nitric oxide production in microglial cells, which is significant for neuroprotective applications (Lee, Kim, Kim, Hwang, & Park, 2017).
Antibacterial Properties
In the context of antibacterial action, Scutebarbatine G has shown potential in inhibiting cell wall synthesis, as demonstrated in a molecular docking study. This study evaluated its affinity to bacterial proteins, indicating a mechanism of action that primarily involves the inhibition of cell wall synthesis (SriDharani, Ranjitha, Sripathi, AliMuhammadK, & Ravi, 2016).
Propriétés
Formule moléculaire |
C26H33NO7 |
|---|---|
Poids moléculaire |
471.5 g/mol |
Nom IUPAC |
[(1S,3S,4aR,5S,6R,6aR,10aS,10bS)-5,6-dihydroxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-1-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C26H33NO7/c1-15-7-5-9-17-23(15,2)20(29)21(30)25(4)24(17,3)18(11-26(34-25)12-19(28)32-14-26)33-22(31)16-8-6-10-27-13-16/h6-8,10,13,17-18,20-21,29-30H,5,9,11-12,14H2,1-4H3/t17-,18-,20-,21-,23-,24-,25-,26-/m0/s1 |
Clé InChI |
DKZZSXIGMYMOLZ-AYADQQEJSA-N |
SMILES isomérique |
CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2([C@H](C[C@]4(O3)CC(=O)OC4)OC(=O)C5=CN=CC=C5)C)C)O)O)C |
SMILES canonique |
CC1=CCCC2C1(C(C(C3(C2(C(CC4(O3)CC(=O)OC4)OC(=O)C5=CN=CC=C5)C)C)O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(2,3-dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1261079.png)
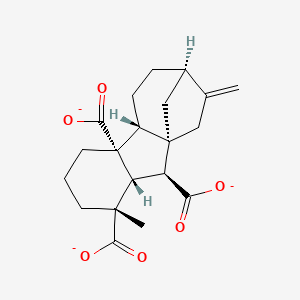
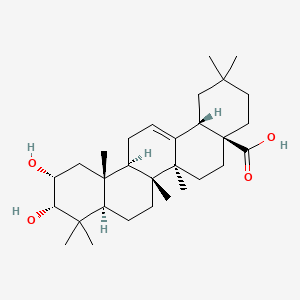
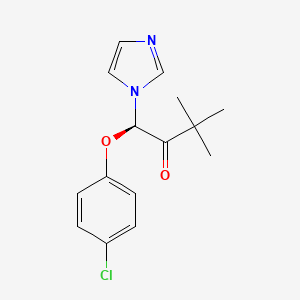
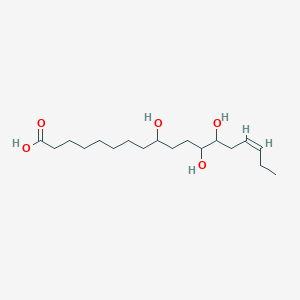
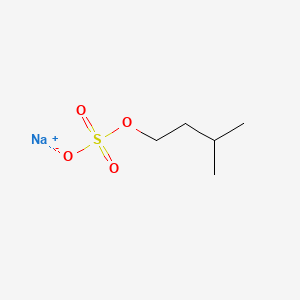


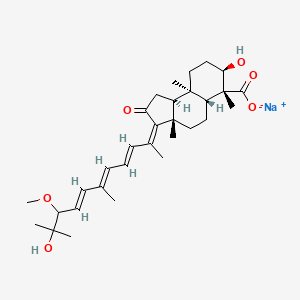

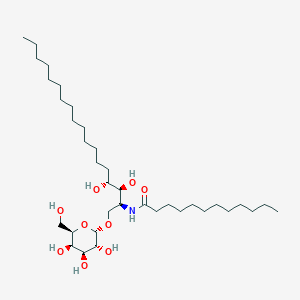
![(9R,10S,13S,14R,16R,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1261097.png)
![[(2R,3R,4R,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1261099.png)
